

3-Aminothiophenol molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Molecular Structure and Bonding of **3-Aminothiophenol**

Abstract

3-Aminothiophenol (3-ATP), a bifunctional aromatic compound, serves as a critical building block in organic synthesis and a model molecule in surface science and nanotechnology. Its distinct chemical behavior is dictated by the interplay between the amino (-NH₂) and thiol (-SH) functional groups positioned meta on a benzene ring. This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic properties of **3-Aminothiophenol**. It integrates theoretical data from computational studies with experimental findings to offer a detailed resource for researchers, scientists, and professionals in drug development. Key geometric parameters, vibrational modes, and spectroscopic signatures are summarized, alongside generalized experimental and computational protocols.

General Molecular Properties

3-Aminothiophenol, also known as 3-aminobenzenethiol, is a liquid at room temperature with the chemical formula C₆H₇NS.^[1] Its fundamental properties are crucial for its application and handling.

Table 1: Chemical Identifiers and Physical Properties of **3-Aminothiophenol**

Property	Value	Reference
IUPAC Name	3-aminobenzenethiol	[1][2]
Synonyms	m-Aminothiophenol, 3-Mercaptoaniline	[1]
CAS Number	22948-02-3	[1][3][4]
Molecular Formula	C ₆ H ₇ NS	[1][2]
Molecular Weight	125.19 g/mol	[1][3]
Density	1.179 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.656	

Molecular Structure and Geometry

The molecular architecture of **3-Aminothiophenol** is centered on a benzene ring, which imparts a largely planar geometry to the core structure. The amino and thiol substituents, however, have rotational freedom and specific orientations that define the molecule's overall conformation and reactivity.

Covalent Structure

The molecule consists of a phenyl group substituted with an amino group at carbon C1 and a thiol group at carbon C3. The numbering convention used for discussion is illustrated in the diagram below.

Figure 1: Molecular structure and atom numbering of **3-Aminothiophenol**.

Molecular Geometry and Bonding Parameters

While experimental crystal structure data for **3-Aminothiophenol** is not readily available, Density Functional Theory (DFT) calculations provide reliable estimates of its geometric parameters.[5][6] These calculations show that the C-C bond lengths within the aromatic ring are intermediate between single and double bonds, characteristic of aromatic systems. The C-S and C-N bond lengths reflect their covalent single-bond character.

Table 2: Calculated Bond Lengths for **3-Aminothiophenol**

Bond	Typical Calculated Length (Å)	Bond Type
C-C (aromatic)	1.39 - 1.41	Aromatic
C-H (aromatic)	1.08 - 1.09	Covalent Single
C-N	~1.40	Covalent Single
N-H	~1.01	Covalent Single
C-S	~1.78	Covalent Single
S-H	~1.34	Covalent Single

Note: These values are representative and derived from DFT calculations on similar aromatic amine and thiol compounds, as specific experimental data for 3-ATP is not published. Small variations occur depending on the computational method.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 3: Calculated Bond Angles for **3-Aminothiophenol**

Angle	Typical Calculated Value (°)
C-C-C (ring)	118 - 121
C-C-N	~120
C-C-S	~120
H-N-H	~109
C-S-H	~96

Note: Bond angles are based on DFT optimizations of related molecules. The geometry around the sp² hybridized ring carbons is trigonal planar, while the geometry at the nitrogen atom is trigonal pyramidal and at the sulfur atom is bent.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Spectroscopic Characterization and Bonding Analysis

Spectroscopic techniques are essential for confirming the structure of 3-ATP and probing the nature of its chemical bonds.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy identifies the characteristic frequencies at which different bonds in the molecule vibrate. These frequencies serve as fingerprints for the functional groups present. DFT calculations are frequently used to assign these experimental vibrational modes.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 4: Key Vibrational Frequencies and Assignments for **3-Aminothiophenol**

Frequency Range (cm ⁻¹)	Vibrational Mode Assignment	Functional Group
3300 - 3500	N-H symmetric & asymmetric stretching	Amino (-NH ₂)
2550 - 2600	S-H stretching (ν S-H)	Thiol (-SH)
1590 - 1620	N-H scissoring (bending)	Amino (-NH ₂)
1450 - 1600	C=C aromatic ring stretching	Phenyl Ring
1250 - 1350	C-N stretching (ν C-N)	Aryl-Amine
1000 - 1100	Ring breathing modes	Phenyl Ring
650 - 750	C-S stretching (ν C-S)	Aryl-Sulfide

Note: Frequencies are approximate and can shift based on the molecular environment (gas, liquid, solid) and intermolecular interactions like hydrogen bonding.[\[2\]](#)[\[14\]](#)[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although a complete, published spectrum for

3-ATP is not available, expected chemical shifts can be predicted based on data from analogous compounds like aniline and thiophenol.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Table 5: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ) for **3-Aminothiophenol**

Nucleus	Predicted Chemical Shift (ppm)	Assignment Notes
^1H	6.5 - 7.2	Aromatic protons (H2, H4, H5, H6). Complex splitting pattern expected.
^1H	~4.5 - 5.5	Amine protons ($-\text{NH}_2$). Broad signal, position is solvent-dependent.
^1H	~3.0 - 4.0	Thiol proton ($-\text{SH}$). Sharp singlet, position is concentration-dependent.
^{13}C	145 - 150	C1 (Carbon attached to $-\text{NH}_2$).
^{13}C	130 - 135	C3 (Carbon attached to $-\text{SH}$).
^{13}C	115 - 130	C2, C4, C5, C6 (Other aromatic carbons).

Note: Predicted shifts are relative to TMS and can vary significantly with the choice of deuterated solvent.

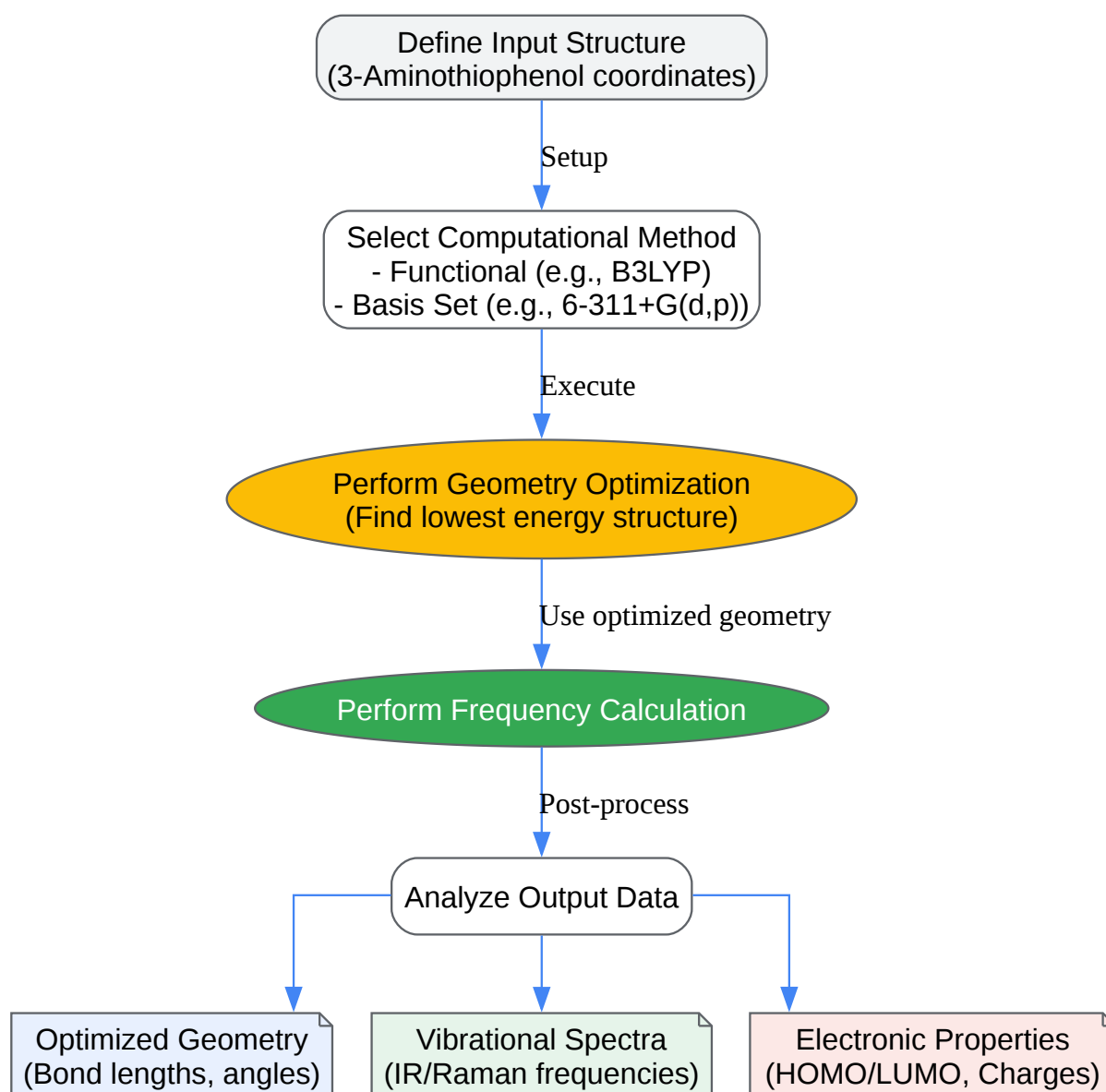
Theoretical and Computational Analysis

Modern computational chemistry provides powerful tools for understanding molecular structure and properties at an electronic level.

Quantum Chemical Calculations

Density Functional Theory (DFT) is the most common method for modeling **3-Aminothiophenol**. A typical workflow involves selecting a functional (e.g., B3LYP, $\omega\text{B97X-D}$) and a basis set (e.g., 6-311+G(d,p)) to perform calculations.[\[19\]](#)[\[20\]](#) These calculations can

predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy.[21][22][23]



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Figure 2: A logical workflow for calculating molecular properties using DFT.

Experimental Protocols

The characterization of **3-Aminothiophenol** relies on standardized experimental and computational procedures.

General Synthesis Protocol

A common laboratory-scale synthesis of aminothiophenols involves the reduction of the corresponding nitrobenzenesulfonyl chloride or a related nitro-sulfur compound.

- **Starting Material:** 3-Nitrobenzenesulfonyl chloride is dissolved in a suitable solvent.
- **Reduction:** A strong reducing agent, such as zinc dust in an acidic medium (e.g., sulfuric acid), is added portion-wise while controlling the temperature.
- **Hydrolysis:** The intermediate is hydrolyzed, often under basic conditions, to cleave the sulfonyl group and yield the thiol.
- **Neutralization and Extraction:** The reaction mixture is carefully neutralized to precipitate the product. The crude **3-Aminothiophenol** is then extracted using an organic solvent (e.g., diethyl ether).
- **Purification:** The final product is purified by distillation under reduced pressure or by column chromatography.

Raman Spectroscopy Protocol

Acquiring a Raman spectrum of 3-ATP involves the following steps:[24][25]

- **Sample Preparation:** A small amount of liquid **3-Aminothiophenol** is placed in a quartz cuvette or glass capillary tube. For solid-state analysis, the sample can be pressed into a pellet.
- **Instrumentation:** A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm) is used.[26]
- **Data Acquisition:**

- The laser is focused onto the sample. Laser power is typically kept low (e.g., 5-10 mW) to prevent sample degradation or fluorescence.[\[27\]](#)
- The scattered light is collected at a 90° or 180° (backscattering) angle.
- A high-resolution grating disperses the light onto a CCD detector.
- Spectra are collected over a specific wavenumber range (e.g., 200 - 4000 cm⁻¹) with an appropriate integration time (e.g., 10-60 seconds) and number of accumulations to achieve a good signal-to-noise ratio.
- Data Processing: The resulting spectrum is baseline-corrected and calibrated using a known standard (e.g., silicon).

DFT Calculation Protocol

A typical DFT protocol for geometry optimization and frequency analysis using a program like Gaussian is as follows:[\[28\]](#)[\[29\]](#)

- Input File Creation:
 - An initial molecular structure (e.g., from a molecule builder) is specified in Cartesian or Z-matrix format.
 - The route section is defined with keywords. For an optimization and frequency calculation, this would be `#p opt freq B3LYP/6-311+G(d,p)`.
 - The charge (0) and spin multiplicity (1 for a singlet state) are specified.
- Execution: The calculation is submitted to a high-performance computing cluster. The software iteratively solves the Kohn-Sham equations to find the geometry that minimizes the electronic energy.
- Analysis:
 - Convergence Check: The output file is checked to ensure the optimization converged successfully.

- Frequency Analysis: The output is checked for imaginary frequencies. A true energy minimum will have zero imaginary frequencies.
- Data Extraction: Optimized bond lengths, angles, and calculated vibrational frequencies with their corresponding IR and Raman intensities are extracted from the output file.

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- To cite this document: BenchChem. [3-Aminothiophenol molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145848#3-aminothiophenol-molecular-structure-and-bonding]

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